molecular formula C14H9F3N2 B13676354 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13676354
M. Wt: 262.23 g/mol
InChI Key: PHWVNRMURQVLQD-UHFFFAOYSA-N
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Description

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a phenyl group at the 2-position and a trifluoromethyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One notable method involves the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group.

    Radical Initiators: Such as peroxides or azo compounds, used in radical reactions.

    Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the phenyl and trifluoromethyl groups.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl group.

    7-(Trifluoromethyl)imidazo[1,2-a]pyridine: Similar structure but lacks the phenyl group.

Uniqueness: 2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group can participate in π-π interactions, enhancing binding affinity to biological targets .

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-7-19-9-12(18-13(19)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

PHWVNRMURQVLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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